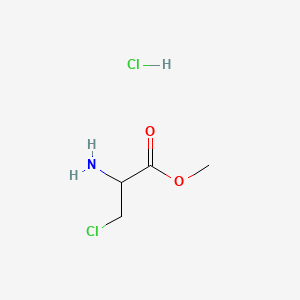

Methyl 2-amino-3-chloropropanoate hydrochloride

Übersicht

Beschreibung

Methyl 2-amino-3-chloropropanoate hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO2 and its molecular weight is 137.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 33646-31-0) is a compound that has gained attention in various fields of biological and pharmaceutical research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.

- Molecular Formula : C₄H₉Cl₂NO₂

- Molecular Weight : 174.03 g/mol

- IUPAC Name : this compound

- Chirality : Exists in both (R) and (S) forms, which can influence its biological activities .

This compound functions primarily as an intermediate in drug synthesis. Its structural similarity to amino acids enables it to interact with enzymes and receptors involved in various biological processes:

- Enzyme Interaction : The compound can mimic natural substrates, potentially inhibiting specific enzymes. This characteristic is crucial for understanding enzyme functions and developing new therapeutic agents.

- Neurotransmitter Pathways : As a serine derivative, it may influence neurotransmitter synthesis and pathways, suggesting roles in neurological research and potential treatment for disorders .

- Cytotoxic Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cells, making it a candidate for cancer research.

Biological Activities

The compound exhibits several notable biological activities:

- Cholinergic Effects : Research indicates that chlorinated derivatives can have significant cholinergic effects, relevant for drug development targeting the autonomic nervous system.

- Antimicrobial Properties : Initial studies suggest antimicrobial activity, which could be beneficial in treating infections .

- Immunosuppressive Effects : Some derivatives have been investigated for their potential as immunosuppressive agents, which could aid in transplant medicine and autoimmune disease treatment.

Synthesis Methods

The synthesis of this compound involves several steps:

- Methyl Esterification : D-serine is dissolved in methanol, followed by the addition of thionyl chloride to achieve methyl esterification.

- Chlorination : The methyl ester undergoes chlorination using dichloroethane to yield the final product .

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Synthesis

In a study examining the influence of this compound on neurotransmitter pathways, researchers found that its structural properties allowed it to interact with neurotransmitter receptors effectively. This interaction could be leveraged to develop novel treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

Future Directions

The ongoing research into this compound highlights its potential across various domains:

- Pharmaceutical Development : Continued exploration of its role as an intermediate in drug synthesis may lead to new therapeutic agents.

- Cancer Research : Further investigation into its cytotoxic properties could unveil new cancer treatment strategies.

- Neuroscience Applications : Understanding its interaction with neurotransmitter systems may provide insights into treating mental health disorders.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C₄H₉Cl₂NO₂

- Molecular Weight: Approximately 174.021 g/mol

- Chirality: Exists in both (R) and (S) forms, influencing its biological activity.

Chemical Synthesis

Methyl 2-amino-3-chloropropanoate hydrochloride serves as a crucial building block in organic synthesis. Its chlorinated structure allows for diverse reactions:

- Synthesis of Pharmaceuticals: It is utilized as an intermediate in the synthesis of drugs targeting neurological disorders due to its structural similarity to amino acids .

- Agrochemicals Production: The compound is involved in synthesizing various agrochemicals, enhancing its significance in agricultural research.

Biological Research

The compound's unique properties make it valuable in biological studies:

- Enzyme Mechanisms: It is used in research focusing on enzyme catalysis and mechanisms, particularly those involving amino acid derivatives.

- Protein Synthesis Studies: The compound aids in understanding protein synthesis pathways, providing insights into cellular functions.

Pharmaceutical Applications

This compound plays a vital role in drug development:

- Neurological Disorders: Its application as an intermediate in synthesizing pharmaceuticals for conditions like Alzheimer's and Parkinson's disease has been documented .

- Potential Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activities, making it a candidate for further investigation in infection control .

Case Study 1: Synthesis of Neurological Agents

A study demonstrated the successful synthesis of a novel class of compounds targeting neurodegenerative diseases using this compound as a key intermediate. The synthesized agents showed promising results in preclinical trials, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Mechanism Investigation

Research involving the use of this compound has provided insights into enzyme mechanisms related to amino acid metabolism. The findings suggest that this compound can influence enzyme activity, paving the way for further exploration in metabolic engineering .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-chloropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUDJGGFFNDILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328997 | |

| Record name | methyl 2-amino-3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38524-37-7 | |

| Record name | methyl 2-amino-3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.